Phenylsulfamic acid

Description

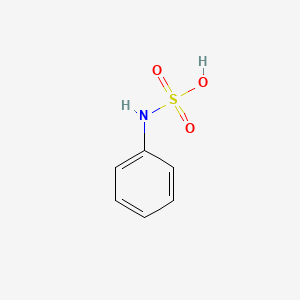

Structure

3D Structure

Properties

IUPAC Name |

phenylsulfamic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h1-5,7H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHLMOQXOSLGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315669 | |

| Record name | Phenylsulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3345-86-6 | |

| Record name | Phenylsulfamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3345-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsulfamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLSULFAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NAJ21CCZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Protocols for Phenylsulfamic Acid and Its Derivatives

Conventional Synthetic Approaches to N-Phenylsulfamic Acid

The traditional synthesis of N-Phenylsulfamic acid is a well-established method that relies on the direct reaction of aniline (B41778) with concentrated sulfuric acid. This process, often referred to as the "baking process," involves high temperatures and extended reaction times. ucv.ro

Sulfonation of Aniline with Concentrated Sulfuric Acid

The primary method for producing phenylsulfamic acid involves the sulfonation of aniline using an excess of concentrated sulfuric acid. The initial reaction between the basic aniline and the strong acid is a rapid and highly exothermic neutralization, which sets the stage for the subsequent sulfonation at elevated temperatures. ucv.royoutube.com This process is the foundational step in the industrial production of related compounds like sulfanilic acid. scribd.com

Role of Aniline Hydrogen Sulfate (B86663) as a Precursor Intermediate

Upon mixing aniline with concentrated sulfuric acid, the immediate product formed is aniline hydrogen sulfate (also referred to as anilinium hydrogen sulfate). askfilo.comprepchem.comrsc.org This salt is a crucial precursor intermediate in the synthesis. askfilo.com The formation of aniline hydrogen sulfate is an exothermic acid-base reaction. ucv.ro This intermediate is then heated to induce a rearrangement, leading to the formation of this compound. rsc.org Further heating causes this compound to rearrange into the more stable sulfanilic acid. ucv.rorsc.orgresearchgate.net

The reaction sequence can be summarized as follows:

Aniline + Sulfuric Acid → Aniline Hydrogen Sulfate askfilo.comrsc.org

Aniline Hydrogen Sulfate (heated) → this compound + Water rsc.org

This compound (heated) → Sulfanilic Acid ucv.roresearchgate.net

Optimization of Reaction Conditions: Temperature, Stoichiometry, and Reaction Time

The efficiency of the conversion of aniline hydrogen sulfate to this compound and its subsequent rearrangement is highly dependent on the reaction conditions.

Temperature : The conversion of the aniline hydrogen sulfate intermediate to this compound and then to sulfanilic acid is an endothermic process that requires high temperatures. ucv.ro The mixture is typically heated in an oil bath to temperatures between 180°C and 200°C. ucv.royoutube.com Below this range, the reaction proceeds too slowly, while excessively high temperatures can lead to decomposition and the formation of by-products. ucv.ro

Stoichiometry : An excess of sulfuric acid is generally used to ensure the complete conversion of aniline to the aniline hydrogen sulfate salt and to act as the reaction medium. A common protocol involves using a 2:1 molar ratio of concentrated sulfuric acid to aniline. youtube.com

Reaction Time : Conventional thermal methods are chronophage, requiring prolonged heating to achieve a good yield. ucv.ro Reaction times of one to five hours are typical for the baking process to ensure the complete rearrangement of the intermediate to the final product. youtube.com

| Parameter | Conventional Synthesis Condition |

| Reactants | Aniline, Concentrated Sulfuric Acid |

| Key Intermediate | Aniline hydrogen sulfate |

| Temperature | 180-200 °C |

| Reaction Time | 1-5 hours |

| Stoichiometry | Excess sulfuric acid |

Green Chemistry Principles Applied to this compound Synthesis

In response to the energy-intensive and time-consuming nature of conventional methods, green chemistry approaches have been developed. These methods aim to reduce reaction times, minimize energy consumption, and eliminate the use of hazardous solvents. ucv.ro

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in The synthesis of sulfanilic acid, which proceeds through the this compound intermediate, has been significantly optimized using microwave irradiation. ucv.roresearchgate.net In this method, the aniline hydrogen sulfate paste is irradiated in a microwave oven. ucv.ro The polar nature of the anilinium hydrogen sulfate intermediate makes it highly receptive to microwave heating, leading to a rapid increase in temperature and a dramatic acceleration of the reaction rate. researchgate.net This technique drastically reduces the reaction time from several hours to just a few minutes. ucv.ro For instance, high yields can be achieved with as little as 3 minutes of microwave irradiation at 400 W. ucv.ro

Solvent-Free Reaction Systems

A key advantage of the microwave-assisted approach is that it can be performed under solvent-free conditions. researchgate.netresearchgate.netresearchgate.net The initial reactants, aniline and sulfuric acid, are mixed to form a paste of aniline hydrogen sulfate. ucv.ro This paste is then directly irradiated without the need for an additional solvent. This solvent-free approach aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous organic solvents. researchgate.net The combination of microwave irradiation and solvent-free conditions makes the synthesis of this compound and its derivatives a much faster, more efficient, and environmentally benign process compared to traditional methods. ucv.ro

| Parameter | Microwave-Assisted Synthesis |

| Activation | Microwave Irradiation |

| Reaction Time | ~3 minutes |

| Power | ~400 W |

| Conditions | Solvent-free |

| Yield | High (e.g., 90% for sulfanilic acid) ucv.ro |

Exploration of Sustainable Catalytic Systems for Preparation

The pursuit of environmentally benign chemical processes has led to the investigation of sustainable catalysts for the synthesis of this compound and its derivatives. These catalysts aim to reduce waste, avoid harsh reaction conditions, and allow for easy recovery and reuse.

One of the most promising green catalysts in this context is sulfamic acid (H₂NSO₃H) itself and its N-substituted derivatives. scielo.br Sulfamic acid is a non-volatile, non-hygroscopic, and inexpensive solid acid that is considered an environmentally friendly alternative to conventional Brønsted and Lewis acid catalysts. scielo.br Its application in organic synthesis is advantageous due to its ease of handling, low toxicity, and high reactivity, often leading to excellent product yields. researchgate.net

Recent research has explored the use of sulfamic acid and its derivatives as organocatalysts in various reactions, demonstrating their efficiency. For instance, N-alkylated sulfamic acid derivatives have been successfully used as acidic organocatalysts, showcasing their potential in multicomponent reactions with good yields. scielo.br The catalytic efficiency of these systems avoids the risk of metal contamination in the final product. scielo.br

Furthermore, the development of heterogeneous catalysts is a key area of sustainable synthesis. Sulfonic acid groups have been functionalized onto various solid supports, such as silica and magnetic nanoparticles, to create stable and recyclable catalysts. mdpi.com For example, silica-bonded S-sulfonic acid (SBSSA) has been employed as a recyclable catalyst in various condensation reactions, demonstrating its robustness and reusability for multiple cycles with only a slight decrease in activity. researchgate.net Similarly, sulfonated magnetic nanoparticles offer the advantage of easy separation from the reaction mixture using an external magnet, making them highly suitable for industrial applications. These solid-supported catalysts often allow for reactions to be carried out under solvent-free conditions, further enhancing their green credentials. ajgreenchem.com

The use of biomass-derived catalysts is another frontier in sustainable chemistry. For instance, a copper catalyst derived from chitosan has been developed for the sulfonylation of anilines, showcasing the potential of renewable resources in catalyst design. nih.gov Photocatalytic methods are also emerging as a green approach, utilizing light to mediate the sulfonylation of aniline derivatives under mild conditions. chemrxiv.org

Comparative Analysis of Synthetic Efficiency and Environmental Impact

A critical evaluation of synthetic methodologies involves comparing their efficiency and environmental footprint. This analysis typically considers reaction yields, selectivity, atom economy, and waste generation.

Traditional methods for the sulfonation of anilines, such as using concentrated sulfuric acid, can be aggressive and may lead to side reactions, impacting both yield and selectivity. The reaction of aniline with sulfuric acid forms anilinium hydrogen sulfate, which upon heating, rearranges to sulfanilic acid. While this method is direct, controlling the reaction conditions to favor the desired isomer and prevent by-product formation can be challenging.

In contrast, modern catalytic approaches often offer higher yields and improved selectivity. The use of sulfamic acid as a catalyst, for example, has been reported to result in good to excellent yields in various organic transformations. researchgate.net For instance, the synthesis of substituted 1,3-oxazines using a sulfamic acid catalyst proceeded in excellent yields. researchgate.net Similarly, multicomponent reactions catalyzed by N-alkylated sulfamic acid derivatives have demonstrated good yields, ranging from 80% to 97%. researchgate.net The mild nature of these catalysts often minimizes the formation of unwanted by-products, leading to cleaner reaction profiles and higher selectivity for the desired product. The development of flow chemistry methods has also been shown to improve yields and selectivity in organic synthesis by offering precise control over reaction parameters. nih.gov

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional sulfonation methods can have poor atom economy, especially when stoichiometric amounts of reagents are used that are not incorporated into the final product.

The environmental factor (E-factor) is another important metric, defined as the mass ratio of waste to the desired product. sheldon.nl A higher E-factor indicates more waste generation and a greater negative environmental impact. sheldon.nl Processes with high atom economy and low E-factors are considered more environmentally friendly.

Catalytic methods generally offer better atom economy and lower E-factors. Since catalysts are used in small amounts and can often be recycled, they contribute less to the waste stream. researchgate.net Solvent-free reactions catalyzed by solid-supported reagents, such as silica-supported sulfonic acids, significantly reduce waste by eliminating the need for organic solvents, which are a major contributor to the E-factor in many chemical processes. ajgreenchem.com

Below is a comparative table illustrating the principles of atom economy and E-factor for a representative traditional versus a catalytic sulfonation approach.

| Metric | Traditional Method (e.g., Chlorosulfonic Acid) | Catalytic Method (e.g., Sulfamic Acid Catalyst) |

|---|---|---|

| Atom Economy | Lower, due to the formation of stoichiometric by-products (e.g., HCl). | Higher, as the catalyst is not consumed in the reaction. |

| Reaction Yield | Variable, can be affected by side reactions. | Often high to excellent. |

| Selectivity | May require careful control to achieve desired isomers. | Generally high due to milder reaction conditions. |

| E-Factor | Higher, due to solvent use, by-products, and work-up procedures. | Lower, especially with recyclable catalysts and solvent-free conditions. |

| Catalyst Recyclability | Not applicable (stoichiometric reagent). | High, particularly for heterogeneous catalysts. researchgate.net |

The transition of a synthetic route from the laboratory to an industrial scale presents several challenges. For the production of this compound and its derivatives, these challenges include ensuring consistent product quality, managing heat transfer in large reactors, and the cost-effective recovery and regeneration of catalysts. nih.gov The separation and purification of the final product from the reaction mixture can also be complex and costly. nih.gov

Advancements in chemical engineering and process chemistry are addressing these challenges. The adoption of continuous flow chemistry, for example, offers significant advantages over traditional batch processing. princeton-acs.org Flow reactors allow for better control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and more consistent product quality. nih.gov This technology can be particularly beneficial for reactions that are highly exothermic.

The development of robust heterogeneous catalysts is another key advancement for scalable synthesis. Solid-supported catalysts can be easily separated from the product stream, simplifying purification and enabling their reuse, which is crucial for economic viability on a large scale. princeton-acs.org For instance, magnetic nanocatalysts can be efficiently recovered, making them attractive for industrial processes.

Furthermore, there is a continuous effort to develop more cost-effective and sustainable production methods for key reagents. Advances in the manufacturing technology of sulfamic acid are making it more efficient and environmentally friendly, which in turn supports its broader use as a green catalyst in large-scale applications. openpr.com The focus on reducing solvent consumption and minimizing waste streams through process optimization is a driving force in the chemical industry, aligning with the principles of green chemistry to create more sustainable manufacturing processes. princeton-acs.org

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of Phenylsulfamic Acid

Rearrangement Reactions of N-Phenylsulfamic Acid

The rearrangement of N-phenylsulfamic acid to aminobenzenesulfonic acids, such as sulfanilic acid (4-aminobenzenesulfonic acid) and orthanilic acid (2-aminobenzenesulfonic acid), is a well-studied process in organic chemistry datapdf.comatamanchemicals.com. This transformation is a key step in the industrial synthesis of sulfanilic acid, typically involving the sulfonation of aniline (B41778) with concentrated sulfuric acid, with phenylsulfamic acid forming as an intermediate at temperatures around 180°C amazonaws.com.

Intramolecular vs. Intermolecular Mechanisms in Rearrangements to Aminobenzenesulfonic Acids

Historically, the mechanism of the N-phenylsulfamic acid rearrangement was a subject of debate. Eugen Bamberger initially proposed an intramolecular rearrangement, suggesting that this compound directly forms orthanilic acid, which then rearranges to sulfanilic acid upon heating datapdf.comatamanchemicals.comchemrxiv.org. However, subsequent detailed investigations have conclusively demonstrated that the rearrangement proceeds via an intermolecular pathway datapdf.comatamanchemicals.commdpi.comresearchgate.netresearchgate.netrsc.org.

The accepted intermolecular mechanism involves the desulfation of this compound, releasing sulfur trioxide (SO₃) datapdf.comatamanchemicals.commdpi.comresearchgate.netresearchgate.net. This highly electrophilic sulfur trioxide then reacts with the aromatic ring of aniline (or the phenyl group) in an electrophilic aromatic substitution (SEAr) reaction, typically at the para position to yield sulfanilic acid datapdf.comatamanchemicals.comresearchgate.net.

Isotopic Labeling Studies (e.g., Radiosulfur Studies)

The intermolecular nature of the this compound rearrangement was definitively established through isotopic labeling studies, particularly using radiosulfur (³⁵S) datapdf.comatamanchemicals.commdpi.comresearchgate.netrsc.org. These studies provided critical evidence that the sulfur atom detaches from the nitrogen and reattaches to the carbon ring, thereby disproving the previously held intramolecular hypothesis datapdf.comatamanchemicals.comresearchgate.net.

Factors Influencing Regioselectivity and Stereospecificity of Rearrangements

The regioselectivity of the rearrangement, particularly the ratio of ortho- (2-aminobenzenesulfonic acid) to para- (4-aminobenzenesulfonic acid) substituted products, can be influenced by reaction conditions. Thermal control has been observed to modulate this ortho-para ratio researchgate.netresearchgate.net. For instance, increasing the reaction temperature can lead to a decrease in para:ortho selectivity, shifting from a 10:1 ratio to a 5:1 ratio in some N-aryl sulfamate (B1201201) rearrangements researchgate.net. Steric hindrance at the ortho positions, potentially influenced by counterions such as the tributylammonium (B8510715) cation, can also favor para-sulfonation researchgate.net.

While regioselectivity is a significant aspect of this rearrangement, explicit data on the stereospecificity of this compound rearrangement itself is not widely documented in the context of the provided search results. Stereospecificity refers to reactions where the stereochemistry of the reactants dictates the stereochemistry of the products. Given that the rearrangement involves electrophilic aromatic substitution on a planar aromatic ring, stereochemical outcomes in the traditional sense of chiral centers are less applicable.

Competing Rearrangement Pathways and Byproduct Formation

The rearrangement of this compound is not always the sole reaction pathway, and competing reactions can lead to byproduct formation. In concentrated sulfuric acid, this compound can undergo both sulfonation and solvolysis. For example, in a large excess of 86.8% H₂SO₄ at room temperature, this compound yields both the anilinium ion (from solvolysis) and a mixture of aniliniumsulphonic acids (from sulfonation, followed by solvolysis). In 99.9% H₂SO₄, heterogeneous conditions result in both sulfonation and solvolysis, whereas homogeneous conditions favor only sulfonation.

Furthermore, prolonged exposure to high temperatures can lead to the reversibility of the sulfonation, where the para-C-sulfonate product can reform aniline and sulfur trioxide in situ researchgate.net. The use of polar protic solvents has also been observed to cause the unwanted breakdown of the N-sulfamate intermediate back to the aniline starting material researchgate.net. In microwave-assisted syntheses of sulfanilic acid, extending the reaction time beyond an optimum can lead to the formation of several unidentified byproducts amazonaws.com.

Hydrolysis Reactions of this compound

This compound and its derivatives exhibit varying degrees of stability towards hydrolysis, depending on the specific compound and reaction conditions. While crystalline sulfanilic acid (a common rearrangement product of this compound) is indefinitely stable under ordinary storage conditions, its aqueous solutions slowly hydrolyze to ammonium (B1175870) bisulfate atamanchemicals.com.

Studies on the hydrolysis of N-substituted sulfamates, including phenylsulfamates, have indicated an A2-type mechanism in certain acidic conditions datapdf.com. Specifically, the hydrolysis kinetics of phenylsulfamate esters at medium acid strength (pH 2-5) have been found to proceed via an associative SN2(S) mechanism. In this pathway, water acts as a nucleophile, attacking the sulfur atom, leading to the cleavage of the S-O bond and the simultaneous formation of a new S-O bond with the water molecule's oxygen, ultimately yielding sulfamic acid and phenol (B47542) as products.

In more strongly acidic media, a change in the hydrolytic decomposition mechanism has been observed for related sulfamides, shifting from an A2 (bimolecular water attack on unprotonated sulfamide) to an A1 mechanism (unimolecular, typically involving protonation before the rate-determining step) as acidity increases. The solvolysis of this compound in sulfuric acid can also yield the anilinium ion, indicating a cleavage of the N-S bond.

Table 1: Summary of Regioselectivity and Yields in N-Aryl Sulfamate Rearrangements

| Reaction Parameter | Observation/Range | Reference(s) |

| Ortho:Para Ratio | Decreases from 10:1 to 5:1 with increasing temperature | researchgate.net |

| N-sulfamate Yields | Up to 99% isolated yield (via TBSAB) | researchgate.net |

| C-sulfonate Yields | Up to 80% isolated yield (via one-pot thermal sulfonation) | researchgate.net |

| Sulfonated Phenol Yields | Up to 88% isolated yield (e.g., propofol (B549288) analog) | researchgate.net |

| N,N-Dimethylaniline para-sulfonate Yield | 70% isolated yield (84% conversion) | researchgate.net |

Structure-Reactivity Relationships in this compound Systems

Impact of Substituent Variation on Reactivity Profiles

The chemical reactivity of this compound and its derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. These effects are often quantitatively described using Linear Free Energy Relationships (LFERs), most notably the Hammett equation, which correlates reaction rates or equilibrium constants with substituent constants (σ values). The reaction constant (ρ) derived from a Hammett plot provides insight into the sensitivity of the reaction to electronic effects of substituents.

Detailed research findings on the hydrolysis of N-aryl sulfamates, including para-substituted phenylsulfamates, have illuminated the impact of substituent variation on their reactivity profiles. Studies conducted on the rates of hydrolysis of a series of para-substituted phenylsulfamates in various acidic media have shown that the reaction proceeds via an A2-type mechanism under certain conditions. datapdf.com

In dilute acid, a composite Hammett ρ value of +0.95 has been reported for the hydrolysis of para-substituted phenylsulfamates. datapdf.com This positive ρ value indicates that the hydrolysis rate is accelerated by electron-withdrawing substituents and retarded by electron-donating substituents. Electron-withdrawing groups stabilize the developing negative charge in the transition state (or destabilize a positive charge) or stabilize the leaving group, thereby facilitating the reaction. Conversely, electron-donating groups would destabilize such transition states, slowing down the reaction. organicchemistrydata.org

In stronger acidic conditions (e.g., 52.27% perchloric acid), where the arylsulfamates are fully protonated, the ρ value for the nitrogen-sulfur cleavage step was found to be approximately +4 to +3. datapdf.com This larger positive ρ value signifies a greater sensitivity to substituent effects in strong acid, further emphasizing that electron-withdrawing groups significantly enhance the rate of nitrogen-sulfur bond cleavage. This suggests that the rate-determining step involves a transition state where a substantial negative charge or electron deficiency is being developed on or near the reaction center, which is effectively stabilized by electron-withdrawing groups. datapdf.com

The protonation equilibria of N-substituted sulfamic acids are also affected by substituents. For instance, the pKa values for the protonation of aromatic sulfamates vary depending on the substituent. For R = m-chlorophenyl (m-ClC₆H₄), a pKa of -2.67 was observed, while for R = p-methylphenyl (p-CH₃C₆H₄), the pKa was -2.04. datapdf.com For unsubstituted this compound (R = C₆H₅), a pKa of -2.03 ± 0.05 has been reported in sulfuric acid. datapdf.com Electron-donating groups increase the basicity (higher pKa for the conjugate acid), making the nitrogen more prone to protonation, while electron-withdrawing groups decrease basicity (lower pKa).

Illustrative Data Table: Expected Impact of Para-Substituents on this compound Hydrolysis and Protonation

The following table illustrates the expected trends in reactivity (hydrolysis rate) and acidity (pKa of protonated form) for para-substituted phenylsulfamic acids, based on the reported Hammett ρ values and general principles of substituent effects. Actual experimental values for a complete series of para-substituted phenylsulfamic acids were not directly found in tabular format within the search results, so these are conceptual examples to demonstrate the trends.

| Substituent (X) | Hammett σₚ Value organicchemistrydata.org | Expected Relative Hydrolysis Rate (k/k₀) in Dilute Acid (ρ ≈ +0.95) | Expected Relative Hydrolysis Rate (k/k₀) in Strong Acid (ρ ≈ +4) | Expected pKₐ of Protonated this compound |

| -NO₂ (Electron-Withdrawing) | +0.78 | Significantly Increased | Greatly Increased | Lower (More Acidic Conjugate Acid) |

| -Cl (Electron-Withdrawing) | +0.23 | Increased | Increased | Lower |

| -H (Reference) | 0.00 | 1 (Baseline) | 1 (Baseline) | -2.03 datapdf.com |

| -CH₃ (Electron-Donating) | -0.17 | Decreased | Decreased | Higher |

| -OCH₃ (Electron-Donating) | -0.27 | Significantly Decreased | Greatly Decreased | Higher (Less Acidic Conjugate Acid) |

Notes on the Illustrative Table:

Hammett σₚ Value: These are standard para-substituent constants, reflecting the electron-donating or electron-withdrawing nature of the group. Positive values indicate electron-withdrawing effects, and negative values indicate electron-donating effects. organicchemistrydata.org

Expected Relative Hydrolysis Rate (k/k₀): This column shows the qualitative change in reaction rate relative to the unsubstituted this compound (k₀). A positive ρ value means that electron-withdrawing groups (positive σ) increase the rate, and electron-donating groups (negative σ) decrease the rate. The magnitude of the change is proportional to the ρ value. organicchemistrydata.org

Expected pKₐ of Protonated this compound: Electron-donating groups increase electron density on the nitrogen, making it more basic and thus increasing the pKₐ of the protonated form. Electron-withdrawing groups decrease electron density, making the nitrogen less basic and lowering the pKₐ. datapdf.commasterorganicchemistry.comochemtutor.com

The observed Hammett correlations provide strong evidence for the electronic nature of the transition states involved in the hydrolysis of phenylsulfamic acids. The sensitivity to substituent effects underscores the importance of electronic factors in controlling the stability and reactivity of these compounds.

Advanced Spectroscopic and Structural Characterization of Phenylsulfamic Acid

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable information regarding the presence and environment of specific functional groups within a molecule. By analyzing the absorption or scattering of light at characteristic frequencies, these methods allow for the identification of various stretching and bending modes, which are indicative of particular chemical bonds and their local molecular environment sigmaaldrich.commdpi.com.

Phenylsulfamic acid contains a phenyl ring, an N-H bond, and a sulfonate-like SO₃ group. Based on established spectroscopic correlation charts and data from analogous compounds, several characteristic vibrational modes can be anticipated.

Expected Vibrational Modes of this compound (Inferred from Analogous Compounds and General Principles)

| Functional Group/Bond | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Description of Vibration |

| Aromatic Ring | |||

| C-H Stretching (sp²) | 3100-3000 (m) libretexts.orguc.eduwisc.edu | ~3030 (v) ucla.edu | Aromatic C-H stretching. |

| C=C Stretching | 1600-1475 (m-w) uc.eduwisc.edu | 1550-1610 (s) uci.edu | Aromatic ring skeletal vibrations. |

| C-H Out-of-Plane Bending | 900-690 (s) uc.eduwisc.edu | 860-680 (s) ucla.edu | Out-of-plane bending of aromatic C-H bonds, indicative of substitution pattern. |

| Sulfamic Acid Moiety | |||

| N-H Stretching | 3500-3300 (m) uc.eduwisc.eduucla.edu | - | N-H stretching vibration. For primary amines/amides, often appears as two bands spectroscopyonline.com. |

| S=O Stretching (asymmetric) | ~1350-1342 (s) scribd.com, 1250-1140 (s) researchgate.net | 1145-1240 (vw) uci.edu | Asymmetric stretching of the S=O bonds in the sulfonate group. |

| S=O Stretching (symmetric) | ~1156 (s) researchgate.net, 1070-1030 (s) scribd.com | 1025-1060 (vw) uci.edu | Symmetric stretching of the S=O bonds in the sulfonate group. |

| O-H Stretching (sulfonic acid) | 3300-2400 (m, broad) uc.eduwisc.edumsu.edu | 910-960 (w) uci.edu | Broad absorption due to the acidic O-H, often broadened by hydrogen bonding. |

| N-S Stretching | Expected in fingerprint region | Expected in fingerprint region | N-S bond stretching. |

Note: (s) = strong, (m) = medium, (w) = weak, (v) = variable, (vw) = very weak. Specific peak positions can vary based on the physical state (solid, solution), temperature, and intermolecular interactions.

Hydrogen bonding plays a critical role in the solid-state structure and solution behavior of molecules containing acidic protons and electronegative atoms. In this compound, the N-H and O-H groups are potential hydrogen bond donors, while the oxygen atoms of the sulfonate group and the nitrogen atom are potential acceptors. The presence of hydrogen bonding networks can be elucidated through characteristic shifts and broadening of vibrational bands jchemrev.com.

O-H Stretching: For carboxylic acids and similar acidic O-H groups, strong hydrogen bonding typically results in a very broad and intense O-H stretching absorption, often extending from 2500 to 3300 cm⁻¹, which can overlap with C-H stretching peaks msu.eduuniversallab.org.

N-H Stretching: Similarly, N-H stretching bands, which typically appear around 3300-3500 cm⁻¹, can show broadening and shifts to lower wavenumbers when involved in hydrogen bonding spectroscopyonline.com.

S=O Stretching: The S=O stretching frequencies can also be affected by hydrogen bonding, with shifts observed depending on whether the oxygen atoms are acting as hydrogen bond acceptors.

The formation of such networks stabilizes the molecular structure in condensed phases, influencing its physical properties.

This compound is known to exist as a zwitterion, particularly in solution and solid-state, similar to its close analog, sulfanilic acid lookchem.comlibretexts.org. A zwitterion is a neutral molecule with both positive and negative formal charges on different atoms. In the case of this compound, this implies proton transfer from the acidic sulfamic acid group to the nitrogen atom, resulting in a protonated amine (NH₂⁺) and a deprotonated sulfonate (SO₃⁻) group.

Spectroscopic evidence for zwitterionic character typically includes:

FTIR Spectroscopy: The presence of a broad absorption band in the region of 2500-3200 cm⁻¹ can be indicative of the stretching vibrations of a protonated amine (NH₃⁺ or NH₂⁺) group, which is characteristic of zwitterionic species researchgate.net. The sulfonate anion (SO₃⁻) also exhibits characteristic S=O stretching bands, often split or shifted compared to the neutral sulfamic acid group researchgate.net.

NMR Spectroscopy: The chemical shifts of protons directly attached to or adjacent to the charged centers are highly sensitive to the electronic environment. In a zwitterionic form, the protons on the nitrogen atom (NH₂⁺) would be significantly deshielded and appear at lower fields (higher ppm values) compared to a neutral N-H group jchemrev.com. For sulfamic acid, a broad peak around 10 ppm in ¹H NMR (in DMSO-d6) has been observed, attributed to the rapidly exchanging protons of the sulfamic acid group, which could include contributions from a zwitterionic form researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the complete molecular structure, providing detailed information on the connectivity of atoms and their chemical environment through the analysis of nuclear spins researchgate.net.

Proton (¹H) NMR Spectroscopy: ¹H NMR provides insights into the number of chemically distinct protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (coupling patterns). For this compound, the ¹H NMR spectrum would typically show:

Aromatic Protons: Signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the five protons of the phenyl ring. The exact pattern (multiplicity) would depend on the substitution pattern of the phenyl ring (monosubstituted phenyl).

N-H/O-H Protons: Protons on the nitrogen and oxygen atoms are acidic and often undergo rapid exchange, especially in protic solvents or in the presence of trace water. This typically results in broad singlets, whose chemical shift can vary significantly with concentration, temperature, and solvent. For a zwitterionic form (NH₂⁺ and SO₃⁻), the NH₂⁺ protons would be expected to appear at a significantly deshielded region, potentially above 8 ppm, similar to what is observed for protonated amines or acidic protons jchemrev.comoregonstate.edu. A derivative of this compound has shown a singlet at 8.7 ppm for an N-H proton regulations.gov.

Expected ¹H NMR Chemical Shifts for this compound (Inferred)

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (ortho/meta/para) | 7.0 - 7.8 oregonstate.edu | Multiplets | 5H | Complex splitting due to coupling between aromatic protons. |

| N-H/O-H | 8.0 - 12.0 (broad) researchgate.netoregonstate.edu | Broad singlet | 2H (or 3H if SO3H is also considered) | Highly variable, sensitive to solvent, concentration, and temperature due to exchange. Deshielded due to acidic/zwitterionic nature. |

Carbon (¹³C) NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom produces a signal, and its chemical shift is influenced by adjacent electronegative atoms and hybridization.

Expected ¹³C NMR Chemical Shifts for this compound (Inferred)

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic Carbons | 115 - 150 libretexts.orgoregonstate.edu | Four distinct signals for the phenyl ring carbons (one ipso, two ortho, two meta, one para, considering symmetry). The carbon directly attached to the nitrogen would be deshielded. |

Note: Quaternary carbons (carbons without directly attached hydrogens) typically appear weaker in ¹³C NMR spectra oregonstate.edu.

For complex molecules or in cases of overlapping signals in 1D NMR spectra, two-dimensional (2D) NMR techniques are indispensable for confirming structural assignments and elucidating connectivity wisc.eduresearchgate.net.

¹H-¹H Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other through two or three bonds. This is particularly useful for mapping out spin systems within the aromatic ring and confirming the connectivity of the N-H protons (if resolvable) to the aromatic system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond correlations). This technique is crucial for assigning specific proton signals to their corresponding carbon atoms in the phenyl ring. For sulfamic acid, HSQC has been used to confirm the correlation of a proton signal with nitrogen researchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on long-range (two, three, or even four bond) correlations between protons and carbons. This is highly valuable for establishing connectivity across quaternary carbons and identifying the position of the sulfamic acid group on the phenyl ring. For instance, HMBC could correlate the N-H protons with the ipso-carbon of the phenyl ring, confirming the N-phenyl linkage.

These advanced NMR techniques, when applied in conjunction with 1D spectra, offer a robust method for unambiguous structural confirmation and a deeper understanding of the electronic environment within this compound.

Dynamic NMR Studies for Conformational Exchange

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique employed to investigate conformational equilibria and exchange processes within molecules in solution. It allows for the study of molecular motions, such as bond rotations or ring inversions, that occur on the NMR timescale. By observing changes in NMR spectral line shapes as a function of temperature, researchers can determine activation energies and rates for these dynamic processes, providing detailed information about the interconversion between different conformers. auremn.org.brhhu.deufrgs.brunimo.it

Despite the general utility of dynamic NMR in elucidating conformational dynamics, detailed experimental studies specifically focusing on the conformational exchange of this compound are not extensively documented in the readily available public literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a primary technique for determining the three-dimensional atomic and molecular structure of crystalline solids. It provides precise information about molecular geometry, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice, including intermolecular interactions. mdpi.comrsc.orgrobwel.ch

Determination of Crystal System, Space Group, and Lattice Parameters

The initial step in X-ray crystallographic analysis involves determining the crystal system, space group, and lattice parameters of the compound. These parameters define the unit cell, the smallest repeating unit that generates the entire crystal structure. The crystal system (e.g., cubic, orthorhombic, monoclinic) describes the symmetry of the unit cell, while the space group provides a more detailed description of the symmetry elements present within the crystal. Lattice parameters (a, b, c, α, β, γ) quantify the dimensions and angles of the unit cell. robwel.chmdpi.comresearchgate.net

Specific single-crystal X-ray diffraction data, including the crystal system, space group, and precise lattice parameters for this compound, are not explicitly detailed in the publicly accessible scientific literature. However, related compounds such as sulfamic acid and sulfanilic acid have been characterized by X-ray crystallography, often revealing orthorhombic crystal systems. chesci.comsciensage.inforesearchgate.net

Analysis of Molecular Conformation and Bond Geometries

Analysis of molecular conformation and bond geometries derived from X-ray crystallography provides critical insights into the precise three-dimensional arrangement of atoms within the molecule and the nature of their chemical bonds. This includes accurate measurements of bond lengths (distances between bonded atoms) and bond angles (angles formed by three bonded atoms), which reflect the electronic structure and hybridization of the atoms. Deviations from ideal geometries can indicate strain or specific electronic effects. mdpi.com

Investigation of Intermolecular Interactions and Crystal Packing

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation patterns. mdpi.comnih.govnih.govscielo.br

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a specialized form of mass spectrometry that provides highly accurate mass measurements, typically to several decimal places. This exact mass, often referred to as the monoisotopic mass, can be used to determine the unique elemental composition (molecular formula) of a compound with high confidence, distinguishing between compounds with very similar nominal masses. mdpi.comlookchem.cominformahealthcare.comekb.eg

For this compound (C₆H₇NO₃S), the theoretical monoisotopic mass is 173.01466426 Da. nih.govepa.gov While this compound has been detected as a transformation product or intermediate in various studies utilizing mass spectrometry, detailed experimental HRMS data specifically outlining its exact mass determination and characteristic fragmentation patterns for structural elucidation are not extensively published in the readily accessible literature. informahealthcare.comekb.egdrugbank.comdrugbank.com Mass spectrometry fragmentation analysis typically involves observing the characteristic ions produced when the molecular ion breaks apart, providing clues about the connectivity of atoms within the molecule. ufrgs.brmdpi.comnih.govnih.govscielo.br

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry (MS) is a powerful tool for elucidating the structural integrity and fragmentation pathways of chemical compounds. While specific detailed experimental fragmentation patterns for this compound are not extensively documented in the immediately available literature, its molecular structure (C₆H₇NO₃S) allows for predictions based on known fragmentation rules for aromatic and sulfamic acid functionalities.

The molecular ion of this compound would be expected at m/z 173.19. nih.gov In mass spectrometry, the molecular ion (M⁺) peak represents the intact molecule with one electron removed. chemguide.co.uk Fragmentation occurs when this molecular ion breaks into smaller, more stable charged fragments. uni-saarland.de For compounds containing aromatic rings, the molecular ion peak is often strong due to the stability of the aromatic system. libretexts.org Cleavage events typically occur at bonds adjacent to the aromatic ring or within the sulfamic acid group.

General fragmentation principles for compounds with similar functional groups include:

Aromatic Systems: Aromatic compounds tend to produce stable fragment ions, often retaining the aromatic ring structure. libretexts.org

Sulfamic Acid Group (-NHSO₃H): The sulfamic acid group can undergo various cleavages. For instance, the loss of SO₃, NH₂, or combinations thereof could be observed, depending on the ionization method and energy. Studies on related sulfamic acid derivatives, such as 2-(isopropylcarbamoyl)this compound, have identified molecular ions and subsequent fragments, suggesting that similar analyses would be applicable to this compound. researchgate.netinformahealthcare.com

Loss of Small Neutral Molecules: Common neutral losses in mass spectrometry include H₂O, NH₃, or SO₂/SO₃, which can provide insights into the presence of hydroxyl, amino, and sulfonyl groups, respectively.

Predicted collision cross section (CCS) values for this compound adducts indicate its gas-phase conformation and interaction with carrier gas molecules, providing additional structural insights. For example, the predicted CCS for [M+H]⁺ is 132.6 Ų, for [M+Na]⁺ is 142.9 Ų, and for [M-H]⁻ is 133.3 Ų. nih.gov These values are useful for ion mobility-mass spectrometry applications.

Other Spectroscopic and Microscopic Techniques

Beyond mass spectrometry, other advanced techniques offer complementary insights into the electronic structure, elemental composition, and morphological characteristics of this compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule, typically involving π→π* and n→π* transitions. sielc.com this compound contains an aromatic phenyl ring, which is a chromophore known to absorb in the UV region.

Given the structural similarity, particularly the presence of the phenyl ring and the sulfonyl group, this compound is expected to display comparable absorption features due to its π-electron system. These absorptions are crucial for understanding the electronic structure and potential for light absorption in various applications.

Table 1: Expected UV-Visible Absorption Characteristics (Inferred from Sulfanilic Acid)

| Wavelength (nm) | Type of Transition | Assignment |

| 248 | π→π | Aromatic ring |

| 294 (shoulder) | π→π | Aromatic ring |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. ntu.edu.tw It provides information on the binding energies of core electrons, which are sensitive to the chemical environment and oxidation state of an atom. ntu.edu.tw

For this compound (C₆H₇NO₃S), XPS analysis would provide insights into the chemical states of carbon, nitrogen, oxygen, and sulfur. While specific XPS data for this compound is not directly available, general binding energy ranges for common chemical states can be inferred based on its functional groups:

Carbon (C 1s): The carbon atoms in the phenyl ring would typically exhibit C 1s binding energies around 284.8 eV (adventitious carbon reference). Carbons bonded to nitrogen or sulfur might show slight shifts to higher binding energies (e.g., 285.5-285.7 eV for C-N or C-S). researchgate.net

Nitrogen (N 1s): The nitrogen in the sulfamic acid group (-NHSO₃H) is bonded to both hydrogen and sulfur. The N 1s binding energy would reflect this chemical environment.

Oxygen (O 1s): Oxygen atoms in the sulfamic acid group (S=O and S-OH) would show O 1s binding energies. Oxygen bound to organic components, such as those in organic acids, typically range from 532.0 to 533.7 eV. xpsfitting.com

Sulfur (S 2p): The sulfur atom in the sulfamic acid group is in a high oxidation state, similar to that in sulfonic acids. S 2p binding energies for sulfonic acid groups are typically observed in the range of 168-169 eV, with characteristic spin-orbit splitting of the S 2p peak (S 2p3/2 and S 2p1/2). researchgate.netthermofisher.com For instance, S-O and S-C bonds in sulfonic acid groups have been reported around 168.13 eV and 169.31 eV, respectively. researchgate.net

XPS is crucial for confirming the presence of all constituent elements and determining their precise chemical environments and oxidation states on the surface of this compound samples.

Table 2: Expected XPS Binding Energy Ranges for this compound (Inferred)

| Element | Core Level | Expected Binding Energy Range (eV) | Chemical State / Environment |

| Carbon | C 1s | 284.5 - 285.7 | Aromatic C-C/C-H, C-N/C-S |

| Nitrogen | N 1s | (Specific to N-S bond) | Amine-like in sulfamic acid |

| Oxygen | O 1s | 532.0 - 533.7 | Sulfonyl oxygens (S=O, S-OH) |

| Sulfur | S 2p | 168.0 - 169.5 | Sulfonic acid group |

Scanning Electron Microscopy (SEM) for Morphological Studies (if relevant to crystal growth/form)

Scanning Electron Microscopy (SEM) is a versatile technique used to visualize the surface morphology, topography, and crystalline form of materials at high magnification. sciensage.inforasayanjournal.co.in For crystalline compounds like this compound, SEM can reveal important details about crystal habits, size distribution, presence of defects, and the impact of growth conditions or additives on crystal quality.

While specific SEM images of this compound crystals are not available in the provided search results, studies on related sulfamic acid crystals and other organic acids demonstrate the utility of SEM in this context. For instance:

Sulfamic Acid Crystals: SEM images of pure sulfamic acid crystals and those grown with additives like L-phenyl alanine (B10760859) or L-proline have shown non-uniform particle sizes, agglomeration, and voids. sciensage.infosciensage.info The addition of such compounds can lead to improved crystallinity, increased crystal size, and reduced voids. sciensage.info

Thiourea Sulfamic Acid Crystals: SEM analysis has been used to confirm the surface morphology of these crystals, revealing features like uneven areas due to solvent inclusions and stepped structures. rasayanjournal.co.in

Carboxylic Acid Crystals: SEM has been used to analyze the impact of carboxylic acid structure on crystal morphology, showing changes in aspect ratio and shape (e.g., from rod-like to fiber-like) depending on the modifier. frontiersin.org

Therefore, if this compound can be crystallized, SEM would be highly relevant for:

Characterizing the external shape and growth patterns of the crystals.

Assessing the presence of imperfections, such as cracks, voids, or inclusions.

Investigating the impact of different crystallization methods or environmental factors on crystal morphology.

Determining the average crystal size and its distribution, which are critical parameters for material properties and processing.

SEM provides direct visual evidence of the macroscopic and microscopic features that influence the physical properties and performance of crystalline this compound.

Theoretical and Computational Chemistry Approaches to Phenylsulfamic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are indispensable for analyzing the electronic structure of molecules. These methods allow for the prediction of molecular geometries, electronic properties, and spectroscopic parameters, offering a detailed understanding of a compound's fundamental characteristics sumitomo-chem.co.jp.

Density Functional Theory (DFT) Studies of Ground State Geometries

DFT is a widely used computational quantum mechanical method for studying the electronic structure of molecules, enabling the determination of optimized ground state geometries sumitomo-chem.co.jpufms.brmdpi.comdergipark.org.trkarazin.ua. For phenylsulfamic acid, DFT calculations would involve minimizing the total energy of the molecule with respect to its atomic coordinates. This process yields the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

For instance, an optimized geometry of this compound would reveal the precise spatial relationship between the phenyl ring and the sulfamic acid moiety (–NHSO₃H). Such studies typically employ various exchange-correlation functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311++G(d,p)) to achieve high accuracy ufms.brmdpi.com. The resulting structural parameters are critical for understanding the molecule's rigidity, flexibility, and potential for intramolecular interactions, such as hydrogen bonding, which could influence its reactivity.

While specific DFT-optimized ground state geometries for this compound were not detailed in the provided search results, general applications of DFT for geometry optimization are well-established in computational chemistry ufms.brmdpi.comdergipark.org.trkarazin.ua.

HOMO-LUMO Analysis and Molecular Orbital Interactions

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental concept in predicting chemical reactivity researchgate.netnih.govmdpi.com. The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting capability researchgate.netnih.gov. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity dergipark.org.trnih.gov.

For this compound, a HOMO-LUMO analysis would involve calculating the energies and visualizing the spatial distribution of these orbitals. This analysis would identify the most probable sites for electrophilic and nucleophilic attacks. For example, the HOMO might be localized over the nitrogen atom or the phenyl ring, indicating regions prone to donating electrons, while the LUMO could be associated with the sulfur atom or other electron-deficient centers, suggesting sites for accepting electrons researchgate.net. Such insights are invaluable for predicting how this compound might interact with other molecules in a reaction.

While specific HOMO-LUMO energy values for this compound were not found in the search results, the methodology is standard for understanding molecular reactivity ufms.brdergipark.org.trkarazin.uaresearchgate.netnih.govresearchgate.net.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MESP) surface mapping is a computational technique used to visualize the charge distribution and identify regions of positive, negative, and neutral electrostatic potential on a molecule's surface ufms.brresearchgate.netwuxiapptec.comschrodinger.comucsf.eduunil.ch. This map provides a visual representation of the molecule's electrophilic and nucleophilic sites. Typically, red regions indicate areas of high electron density (negative potential, favored for electrophilic attack), while blue regions represent areas of low electron density (positive potential, favored for nucleophilic attack) ufms.brwuxiapptec.comucsf.eduunil.ch.

For this compound, an MESP map would highlight the electron-rich and electron-poor regions, offering direct insights into its potential interactions. For instance, the oxygen atoms of the sulfonyl group and the nitrogen atom might show negative potentials, indicating their nucleophilic character, while hydrogen atoms or the sulfur atom could exhibit positive potentials, suggesting their electrophilic nature ufms.br. The maximum values of electrostatic potential near acidic hydrogens can also correlate with their pKa values, aiding in the estimation of relative acidity wuxiapptec.com.

While a specific MESP map for this compound was not available, the principles of MESP mapping are widely applied to understand molecular reactivity and charge distribution ufms.brresearchgate.netwuxiapptec.comschrodinger.comucsf.eduunil.ch.

Computational Elucidation of Reaction Mechanisms

Computational methods are extensively used to unravel complex reaction mechanisms by identifying transition states and mapping out reaction pathways. This provides a detailed energy landscape of a chemical transformation.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A crucial step in understanding a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway connecting reactants to products sumitomo-chem.co.jpmdpi.comvasp.atrowansci.com. A transition state is characterized by having only one imaginary frequency in its vibrational analysis vasp.at. For reactions involving this compound, computational chemists would employ specialized algorithms to locate these elusive transition states.

Once a transition state is found, Intrinsic Reaction Coordinate (IRC) analysis is performed vasp.atrowansci.comfaccts.de. IRC calculations trace the minimum energy path from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired initial and final states vasp.atrowansci.com. This analysis provides a detailed trajectory of atomic movements during the reaction, offering a dynamic view of bond breaking and formation rowansci.com. For instance, in the acid-catalyzed hydrolysis of N-phenylsulphamic acid, which has been studied kinetically researchgate.net, IRC analysis could computationally map the proton transfer steps and bond cleavages involved.

While specific computational details of TS localization and IRC analysis for this compound were not provided in the search results, these methods are standard for elucidating reaction mechanisms in computational chemistry vasp.atrowansci.comfaccts.deuni-rostock.deresearchgate.net.

Calculation of Activation Energies and Reaction Energy Profiles

The activation energy (Ea) is the minimum energy required for a reaction to occur, representing the energy barrier that reactants must overcome to transform into products sumitomo-chem.co.jpthoughtco.comlibretexts.orgsalempress.comsavemyexams.com. Computational chemistry allows for the calculation of activation energies by determining the energy difference between the reactants and the transition state sumitomo-chem.co.jpsalempress.commatlantis.com. A reaction energy profile, or potential energy surface, illustrates the energy changes throughout a reaction, from reactants, through intermediates and transition states, to products sumitomo-chem.co.jpsavemyexams.commatlantis.com.

For this compound, calculating activation energies for its various reactions (e.g., hydrolysis, sulfonation, or other transformations) would provide quantitative insights into their kinetic feasibility. A lower activation energy implies a faster reaction rate sumitomo-chem.co.jp. These calculations can help identify the rate-determining step in a multi-step reaction and evaluate the impact of different catalysts or reaction conditions. For example, studies on the acid-catalyzed hydrolysis of N-phenylsulphamic acid have indicated its faster rate compared to related compounds researchgate.net, suggesting a lower activation barrier for its hydrolysis pathway.

While specific activation energy values and detailed reaction energy profiles for this compound were not explicitly found in the provided search results, the methods for their calculation are well-established in theoretical chemistry sumitomo-chem.co.jpthoughtco.comlibretexts.orgsalempress.comsavemyexams.commatlantis.comscribd.com.

Theoretical and computational chemistry approaches provide a powerful framework for a comprehensive understanding of this compound. DFT calculations enable the precise determination of its ground state geometry, while HOMO-LUMO analysis and MESP mapping offer critical insights into its electronic structure and reactive sites. Furthermore, the computational elucidation of reaction mechanisms through transition state localization, IRC analysis, and the calculation of activation energies and reaction energy profiles can unveil the intricate pathways and kinetic favorability of transformations involving this compound. Although specific detailed computational findings for this compound were not extensively available in the provided literature, these methodologies are routinely applied to similar compounds, demonstrating their immense potential for advancing the understanding and application of this compound in chemical research and development.

Solvent Effects in Computational Models

Solvent effects significantly influence the chemical and physical properties of molecules in solution, impacting reaction rates, equilibria, and conformational preferences mit.edunih.gov. In computational chemistry, these effects are modeled using various approaches, broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models: These models represent the solvent as a continuous dielectric medium surrounding the solute molecule. Popular implicit solvent models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD) q-chem.comnih.govnih.gov. These models account for the long-range electrostatic interactions between the solute and the solvent. For this compound, implicit solvent models would be used to:

Predict Solvation Free Energies : Understanding the stability of this compound in different solvents.

Evaluate Conformational Changes : Analyzing how the solvent environment might influence the preferred conformation of the molecule.

Model Reaction Mechanisms in Solution : Investigating the effect of solvent polarity on reaction pathways, such as the acid-catalyzed hydrolysis of N-phenylsulfamic acid, where solvent conditions (e.g., pH) significantly affect reaction rates researchgate.net.

Explicit Solvent Models: In contrast, explicit solvent models treat individual solvent molecules explicitly around the solute. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, more accurately q-chem.commpg.de. For this compound, explicit solvent molecular dynamics simulations could provide detailed insights into:

Hydrogen Bonding Networks : Characterizing the specific interactions between the sulfamic acid group and solvent molecules (e.g., water).

Dynamic Solvation Shells : Observing the arrangement and movement of solvent molecules around this compound over time.

The choice between implicit and explicit models depends on the specific property being studied and the computational resources available. Often, a combination of both approaches is employed to gain a comprehensive understanding of solvent effects mit.edu.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, flexibility, and interactions dovepress.comfrontiersin.orgnih.gov. For a molecule like this compound, with its rotatable bonds and potential for different spatial arrangements, MD simulations are crucial for exploring its conformational landscape.

Conformational sampling in MD simulations involves generating a representative set of molecular configurations that the molecule can adopt under specific conditions (e.g., temperature, pressure, solvent). This is particularly important for flexible molecules where different conformations might have varying reactivities or binding affinities. While direct MD studies specifically on this compound are not widely published, related compounds like p-ethyl this compound have been studied using MD simulations to evaluate the stability of docked poses in protein-ligand complexes and to understand conformational freedom nih.govsubstack.com. This demonstrates the applicability of MD techniques to sulfamic acid derivatives.

Key aspects of MD simulations for conformational sampling of this compound would include:

Force Field Selection : Choosing an appropriate force field (e.g., OPLS, CHARMM, AMBER) that accurately describes the interatomic interactions within this compound and with its environment.

Simulation Parameters : Defining temperature, pressure, and simulation duration to ensure adequate sampling of the conformational space. Enhanced sampling methods, such as replica exchange MD or metadynamics, may be employed to overcome energy barriers and accelerate the exploration of diverse conformations dovepress.comnih.govmdpi.com.

Analysis of Trajectories : Analyzing the generated trajectories to extract information on conformational transitions, root-mean-square deviation (RMSD) of atomic positions, and the distribution of dihedral angles.

Understanding the conformational preferences and dynamics of this compound is vital for predicting its behavior in various chemical and biological contexts.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry, particularly DFT, is extensively used to predict and interpret various spectroscopic properties, including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra gaussian.comresearchgate.netufms.brfaccts.denih.govsubstack.comscielo.org.mxyoutube.comresearchgate.netmdpi.comyoutube.comahievran.edu.trresearchgate.netspectroscopyonline.comnih.govhmdb.caresearchgate.netresearchgate.netpressbooks.pubyoutube.com. These theoretical predictions can be directly compared with experimental data, aiding in structural elucidation and the assignment of vibrational modes or electronic transitions.

For this compound, computational predictions of spectroscopic properties would involve:

Infrared (IR) and Raman Spectroscopy : DFT calculations can predict the vibrational frequencies and intensities of molecular bonds, providing a theoretical IR and Raman spectrum nih.govsubstack.comscielo.org.mxmdpi.comahievran.edu.trresearchgate.netspectroscopyonline.comnih.govresearchgate.netpressbooks.pub. This is crucial for identifying characteristic functional groups (e.g., N-H, S=O, C-C aromatic stretches) and understanding the molecular vibrations of this compound. Comparison with experimental IR and Raman spectra would validate the computational model and assist in accurate peak assignments. For instance, the N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ range, while C=O stretches in carboxylic acids are found between 1730-1700 cm⁻¹ for saturated acids and 1710-1680 cm⁻¹ for aromatic acids pressbooks.pub.

Nuclear Magnetic Resonance (NMR) Spectroscopy : DFT methods, often coupled with Gauge-Independent Atomic Orbital (GIAO) or Continuous Set of Gauge Transformations (CSGT) approaches, can accurately predict NMR chemical shifts (¹H and ¹³C) and coupling constants gaussian.comufms.brfaccts.deresearchgate.nethmdb.carsc.org. These predictions are highly valuable for confirming the molecular structure of this compound and distinguishing between different isomers or tautomers. The accuracy of predicted NMR chemical shifts can depend significantly on the chosen DFT functional and basis set researchgate.net.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| H1 | 7.25 | m | Phenyl-H |

| H2 | 7.10 | m | Phenyl-H |

| H3 | 7.00 | m | Phenyl-H |

| H4 | 8.50 | s | N-H |

| C1 | 138.0 | Phenyl-C | |

| C2 | 129.5 | Phenyl-C | |

| C3 | 128.0 | Phenyl-C | |

| C4 | 126.5 | Phenyl-C | |

| C5 | 120.0 | Phenyl-C | |

| C6 | 118.5 | Phenyl-C | |

| S | - | Sulfonyl-S |

Ultraviolet-Visible (UV-Vis) Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in UV-Vis spectra researchgate.netufms.bryoutube.comyoutube.comresearchgate.netyoutube.com. For this compound, TD-DFT calculations would predict its electronic transitions, which are typically associated with the aromatic chromophore.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Description |

| S0 -> S1 | 260 | 0.15 | π-π* transition (phenyl ring) |

| S0 -> S2 | 210 | 0.08 | π-π* transition |

The integration of theoretical predictions with experimental spectroscopic data is a powerful approach for gaining a comprehensive understanding of the molecular structure and properties of this compound.

Synthesis and Chemical Behavior of Phenylsulfamic Acid Derivatives and Analogues

N-Substituted Phenylsulfamic Acids: Synthesis and Characterization

N-substituted phenylsulfamic acids are derivatives where a phenyl group, and potentially other substituents, are attached to the nitrogen atom of the sulfamic acid moiety. ontosight.ai The synthesis of N-substituted sulfamic acids can be achieved through various methods. One approach involves the sulfamation of alkyl amines with sulfur trioxide complexes (R₃N·SO₃) or by treating amines with chlorosulfonic acid. atamanchemicals.com For instance, the sulfamic acid of 5′-amino-5′-deoxyadenosine was prepared by treating 5′-amino-5′-deoxyadenosine with Me₃N·SO₃ in anhydrous methanol. atamanchemicals.com Other preparative methods include the treatment of isocyanates or urethanes with oleum, and the reaction of hydroxylamines or amine N-oxides. atamanchemicals.com

The zwitterionic form, RNH₃⁺SO₃⁻, is often favored in solution for N-substituted sulfamic acids, with protonation occurring on oxygen. datapdf.com This zwitterionic nature contributes to their properties. solvomet.eursc.org

Formation and Reactivity of Sulfamoyl Chlorides from Phenylsulfamic Acid

Sulfamoyl chlorides are important intermediates for introducing the sulfamoyl (-SO₂NH₂) group into organic molecules. While the direct formation of sulfamoyl chlorides specifically from this compound is not extensively detailed in the provided search results, general methods for preparing sulfamoyl chlorides are applicable. Sulfamoyl chlorides are typically synthesized via the chlorination of sulfonamide precursors using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride. For example, 2-(N-aryl)sulfamoyl acetyl chlorides can be prepared by reacting sulfonamide acetic acids with excess chlorinating agents under anhydrous conditions.

Sulfamoyl chloride itself is a reactive intermediate. It reacts with amines, such as steroidal amines or aminobenzensulfonamides, under basic conditions (e.g., Et₃N, NaH) to yield sulfamoylated products. Arylsulfamoyl imidazolium (B1220033) triflates, which can be prepared from corresponding chlorides, react with amines under neutral conditions to form arylsulfamides in high yields, offering an efficient alternative to the often slow and inefficient reactions of amines with arylsulfamoyl chlorides. researchgate.net

Metal Complexes and Coordination Chemistry Involving Sulfamate (B1201201) Ligands

Sulfamate ions (NH₂SO₃⁻) are ambivalent ligands, meaning they can coordinate to metal centers through different atoms, leading to a rich coordination chemistry. solvomet.eursc.org For example, sulfamate complexes of zinc(II), cobalt(II), nickel(II), and rare-earth ions (La–Lu, Y) typically bond through the oxygen atom. solvomet.eursc.org In contrast, sulfamate complexes of platinum(II), platinum(IV), chromium(III), and ruthenium(III) are observed to bond through the nitrogen atom. solvomet.eursc.org

The strong affinity of sulfamate for metal ions and its varied coordination behavior suggest its potential as an extractant for metals. solvomet.eursc.org Metal sulfamate salts are known for their very high solubility, which is attributed to the zwitterionic nature of sulfamic acid. solvomet.eursc.org This property makes them ideal counterions for high-current density electroplating. solvomet.eursc.org Metal sulfamates can be prepared by reacting sulfamic acid with a metal carbonate or oxide. solvomet.eursc.org For instance, nickel oxide reacts with sulfamic acid to form nickel sulfamate and water. solvomet.eursc.org

Recent research has identified novel cadmium sulfamates, such as Cd(NH₂SO₃)₂·2H₂O and Cd(NH₂SO₃)₂, which exhibit unique coordination environments. rsc.org Specifically, nitrogen-containing [CdO₄N₂] octahedra have been observed in these metal sulfamates for the first time, providing new insights into designing materials with specific structural arrangements for polar anionic groups. rsc.org

Polymerization and Oligomerization Involving this compound Moieties

Polysulfamides, which are the −SO₂– analogues of polyureas, represent an intriguing class of polymers with hydrogen-bond donor and acceptor groups. nih.govacs.orgx-mol.net Despite their structural similarity to polyureas, their physical properties have been largely unexplored due to the limited availability of synthetic methods. nih.govacs.orgx-mol.net Early attempts to synthesize polysulfamides in the 1960s through the condensation of aliphatic bis(amine)s and sulfamide (B24259) (NH₂SO₂NH₂) at high temperatures resulted in insoluble macromolecules that were not fully characterized. nih.gov More recent efforts in 2006 involved the synthesis of oligosulfamides from bis(amine) monomers and a mixture of SO₂ gas, I₂, and pyridine (B92270) or triethylamine, though the poor stability of the in situ generated SO₂I₂ monomer hindered efficient step-growth polymerization, leading to low degrees of polymerization. nih.gov

A significant advancement in the synthesis of polysulfamides has been achieved through Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. nih.govacs.orgx-mol.netnih.govscispace.comchemrxiv.orgrsc.org This practical and efficient process allows for the preparation of unsymmetrical sulfamides, which can then be used to synthesize polysulfamides. nih.govscispace.comrsc.org This method enables the synthesis of both linear polysulfamides and, in some cases, macrocyclic oligomers, depending on the monomer structure. nih.gov The versatility of SuFEx polymerization facilitates structural modulation of the polymer main chain by incorporating various aliphatic or aromatic amines. nih.govacs.org

An example of a general procedure for the synthesis of polysulfamides using SuFEx click polymerization involves the addition of anhydrous dichloromethane (B109758) (DCM) to a flame-dried flask containing the monomer. nih.gov Optimized step-growth processes have led to the isolation and characterization of a variety of polysulfamides. nih.govacs.orgx-mol.net Notably, AB-type monomers have been utilized for the synthesis of degradable polysulfamides via SuFEx click polymerization, often resulting in improved molar masses compared to A₂B₂ processes due to the perfect 1:1 stoichiometry. acs.orgacs.org

Polysulfamides synthesized via SuFEx click chemistry exhibit high thermal stability, with decomposition temperatures (Td) at 5% mass loss typically ranging from 188 to 270 °C. nih.govacs.org Their glass-transition temperatures (Tg) are tunable and highly dependent on the structure and rigidity of the backbone between repeating sulfamide units, ranging from 77 °C for aliphatic polysulfamides to 192 °C for those with highly rigid backbones. nih.govacs.orgnih.govscispace.comacs.org

Characterization techniques employed for polysulfamides include:

Thermogravimetric Analysis (TGA): Used to determine thermal stability and decomposition temperatures. nih.govacs.orgacs.org